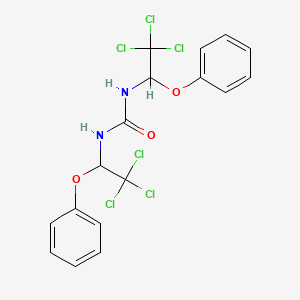

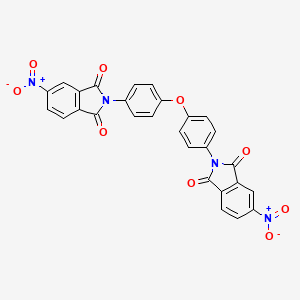

N,N'-bis(2,2,2-trichloro-1-phenoxyethyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N,N'-bis(2,2,2-trichloro-1-phenoxyethyl)urea, commonly known as Diuron, is a herbicide that has been widely used in agriculture and horticulture since the 1960s. Its chemical formula is C9H10Cl6N2O2, and it belongs to the family of substituted ureas. Diuron is known for its effectiveness in controlling a wide range of weeds, including annual and perennial grasses and broadleaf weeds.

Mecanismo De Acción

Diuron works by inhibiting photosynthesis in plants. Specifically, it blocks the electron transport chain in photosystem II, which leads to a decrease in the production of ATP and NADPH. This, in turn, results in a reduction in the amount of energy available for plant growth and development.

Biochemical and Physiological Effects:

Diuron has been found to have a range of biochemical and physiological effects on plants. These include changes in chlorophyll content, photosynthetic activity, and carbohydrate metabolism. Diuron has also been shown to affect the expression of genes involved in stress responses and defense mechanisms.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using Diuron in lab experiments is its effectiveness in controlling weeds. This allows researchers to study the effects of herbicides on plant growth and development in a controlled environment. However, the use of Diuron in lab experiments may not accurately reflect its impact in the field, where factors such as soil type, weather conditions, and plant species diversity can influence its effectiveness.

Direcciones Futuras

There are several areas of future research related to Diuron. One area of interest is the development of alternative herbicides that are less harmful to non-target organisms. Another area of research is the investigation of the long-term effects of Diuron on soil health and microbial communities. Additionally, there is a need for more research on the mechanisms of resistance to Diuron in weeds, which can help inform the development of new herbicides.

Métodos De Síntesis

Diuron can be synthesized through a reaction between 2,2,2-trichloroethyl chloroformate and N,N'-bis(2-hydroxyethyl)urea. The reaction takes place in the presence of a base, such as sodium hydroxide, and a solvent, such as dichloromethane. The resulting product is then purified through crystallization or column chromatography.

Aplicaciones Científicas De Investigación

Diuron has been extensively studied for its herbicidal properties and its impact on the environment. It has been found to be effective in controlling weeds in a variety of crops, including cotton, soybeans, and citrus. However, its use has also been associated with negative effects on non-target organisms, such as aquatic plants, algae, and invertebrates.

Propiedades

IUPAC Name |

1,3-bis(2,2,2-trichloro-1-phenoxyethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl6N2O3/c18-16(19,20)13(27-11-7-3-1-4-8-11)24-15(26)25-14(17(21,22)23)28-12-9-5-2-6-10-12/h1-10,13-14H,(H2,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFPZUOMORIBRPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(C(Cl)(Cl)Cl)NC(=O)NC(C(Cl)(Cl)Cl)OC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl6N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Bis(2,2,2-trichloro-1-phenoxyethyl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate](/img/structure/B5212616.png)

![1-[6-(2,5-dimethylphenoxy)hexyl]piperidine](/img/structure/B5212643.png)

![1,2-dimethyl-3-[2-(2-naphthyl)-2-oxoethyl]-1H-3,1-benzimidazol-3-ium bromide](/img/structure/B5212645.png)

![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B5212658.png)

![1-({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)azepane](/img/structure/B5212669.png)

![{[5-(2-methyl-3-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetonitrile](/img/structure/B5212677.png)

![4-{4-[2-(2,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5212700.png)

![N-[1-[(2-naphthylamino)carbonyl]-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B5212702.png)

![2-{1-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}pyridine trifluoroacetate](/img/structure/B5212708.png)